Isoapoptolidin

Mitochondrial Bioenergetics ATP Synthase Inhibition Natural Product SAR

Procure Isoapoptolidin as a critical tool for mitochondrial F0F1-ATP synthase research. With a 24.3-fold weaker IC50 (17 μM) versus apoptolidin, it serves as an essential low-potency comparator and negative control. Given the rapid isomerization of apoptolidin under physiological conditions, pure Isoapoptolidin is indispensable for accurate dose-response deconvolution, preparing defined equilibrium mixtures, and validating target engagement in long-term studies.

Molecular Formula C58H96O21
Molecular Weight 1129.4 g/mol
Cat. No. B12341592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoapoptolidin
Molecular FormulaC58H96O21
Molecular Weight1129.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C
InChIInChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19-,29-17-,30-22-,31-21-,33-23-
InChIKeyBGIXVQPJBLGABA-BNPGMBDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoapoptolidin (CAS 476647-30-0) for Mitochondrial ATP Synthase Research: Procurement and Differentiation Guide


Isoapoptolidin is a ring-expanded macrolide isomer of the oncolytic natural product apoptolidin, originally isolated from fermentation extracts of Nocardiopsis sp. [1]. It functions as an inhibitor of mitochondrial F0F1-ATP synthase (Complex V) and exhibits a >10-fold reduction in inhibitory potency relative to apoptolidin (IC50 values of 17 μM vs 0.7 μM, respectively) in rapid F0F1-ATPase assays [1]. Isoapoptolidin is recognized in authoritative chemical databases, including PubChem (CID 10964236) and ChEBI (CHEBI:202518), and its isomerization from apoptolidin proceeds under biologically relevant conditions, reaching equilibrium within the typical timeframe of cell-based assays [1][2].

Why Generic Substitution Fails: The Isoapoptolidin vs. Apoptolidin Activity Cliff


Isoapoptolidin cannot be used interchangeably with its parent compound, apoptolidin, due to a profound activity cliff: isoapoptolidin exhibits a >10-fold reduction in mitochondrial F0F1-ATPase inhibitory activity (IC50 17 μM vs. 0.7 μM for apoptolidin) [1]. Furthermore, apoptolidin is chemically unstable under physiological conditions and readily isomerizes to isoapoptolidin, with the isomerization rate approaching equilibrium within the timeframe of standard cell-based assays [1][2]. This interconversion has been exploited to generate defined equilibrium mixtures, such as a 1.4:1 isoapoptolidin:apoptolidin ratio upon treatment with methanolic triethylamine [3]. Therefore, studies requiring precise control over the ratio of these two isomers, or investigations into the specific biological consequences of ring-expansion, necessitate the use of purified isoapoptolidin as a distinct chemical entity. The quantitative evidence below delineates the specific, measurable differences that preclude generic substitution.

Quantitative Differentiation Evidence for Isoapoptolidin Procurement


F0F1-ATPase Inhibitory Potency: Isoapoptolidin vs. Apoptolidin

In a direct head-to-head comparison using a rapid F0F1-ATPase assay, isoapoptolidin exhibits a 24.3-fold reduction in inhibitory potency relative to apoptolidin, with IC50 values of 17 μM and 0.7 μM, respectively [1]. This stark difference in target engagement is a critical differentiator, establishing that the ring-expanded isomer is a significantly weaker inhibitor of mitochondrial Complex V.

Mitochondrial Bioenergetics ATP Synthase Inhibition Natural Product SAR

Mitochondrial Complex V Binding Affinity: Isoapoptolidin Ki Value

Isoapoptolidin demonstrates a low binding affinity for mitochondrial F0F1-ATPase (Complex V), with a reported inhibition constant (Ki) greater than 100 μM, and is noted for its selectivity for this complex over other mitochondrial targets . While a direct Ki value for apoptolidin in the same assay system is not available for a quantitative comparison, this data defines the upper limit of isoapoptolidin's target engagement and provides a baseline for interpreting its functional effects in bioenergetic assays.

Enzyme Kinetics Target Engagement Mitochondrial Complex V

Chemical Isomerization Kinetics: Apoptolidin to Isoapoptolidin Equilibration

The rate of isomerization from apoptolidin to isoapoptolidin was measured under biologically relevant conditions and found to approach equilibrium within the timeframe of most cell-based assays [1]. This kinetic property directly impacts experimental interpretation, as any observed biological activity of apoptolidin in long-term cell culture may represent a mixture of both compounds. Separately, treatment with methanolic triethylamine establishes a 1.4:1 equilibrium mixture of isoapoptolidin:apoptolidin [2].

Chemical Stability Isomerization Kinetics Cell-Based Assay Artifacts

Structural Basis for Reduced Activity: The Ring-Expanded Macrolide Core

The defining structural difference between isoapoptolidin and apoptolidin is the expansion of the macrolide ring, which was characterized by solution conformation analysis [1]. This ring expansion alters the three-dimensional presentation of key functional groups, providing a direct structural explanation for the observed >10-fold reduction in F0F1-ATPase inhibitory activity [1]. This class-level inference is supported by broader SAR studies on apoptolidin congeners, which demonstrate that modifications to the macrolide core structure can profoundly impact biological activity and even suggest the existence of alternative cellular targets beyond F0F1-ATP synthase [2].

Macrolide Chemistry Structure-Activity Relationship Conformational Analysis

Procurement-Driven Application Scenarios for Isoapoptolidin


Mitochondrial Bioenergetics: Dissecting F0F1-ATPase vs. Off-Target Effects

Isoapoptolidin serves as a critical negative control or low-potency comparator in studies of mitochondrial function. Given its 24.3-fold weaker inhibition of F0F1-ATPase (IC50 17 μM) compared to apoptolidin (IC50 0.7 μM) [1], it can be used to distinguish specific ATP synthase-mediated effects from potential off-target activities. At concentrations where apoptolidin fully inhibits ATP synthase, isoapoptolidin will have minimal impact, allowing researchers to validate target engagement and assess functional selectivity in cellular respiration assays.

Natural Product Chemistry: Isomerization Artifact Analysis

Due to the rapid isomerization of apoptolidin to isoapoptolidin under biologically relevant conditions [1], purified isoapoptolidin is essential for accurately interpreting long-term cell culture or in vivo studies involving apoptolidin. By using isoapoptolidin as an analytical standard and chemical probe, researchers can quantify the extent of isomerization occurring during experiments, thereby deconvoluting the biological activities of the parent compound from its ring-expanded isomer and preventing misinterpretation of dose-response relationships.

Structure-Activity Relationship (SAR) Studies: Probing the Macrolide Core

Isoapoptolidin is a key tool for SAR investigations of the apoptolidin class. Its defined ring-expanded structure and corresponding >10-fold reduction in potency [1] provide a direct link between a specific chemical modification and biological consequence. This makes it an ideal reference compound for benchmarking the activity of novel synthetic or semi-synthetic apoptolidin analogs, such as those described in patent literature [2], where modifications to the macrolide core are being explored for improved stability or potency.

Equilibrium Mixture Preparation for Metabolic Studies

Isoapoptolidin can be procured as a pure compound for use in preparing defined equilibrium mixtures with apoptolidin. As established, treatment of apoptolidin with methanolic triethylamine yields a 1.4:1 mixture of isoapoptolidin:apoptolidin [3]. The availability of pure isoapoptolidin enables the generation of these mixtures at precise, investigator-defined ratios for studying the combined or differential effects of the two isomers on mitochondrial metabolism or other cellular processes, an application directly relevant to understanding the pharmacological behavior of the parent natural product.

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